molecular formula C24H20ClN3O4S B14996407 4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione

4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione

Cat. No.: B14996407
M. Wt: 482.0 g/mol
InChI Key: FWOKQXPWINQWHR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic core.

    Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction where a chlorophenyl group is introduced into the core structure.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, often using a nitrophenyl halide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione
  • **4-(4-Chlorophenyl)-6-[(2-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione
  • **4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C24H20ClN3O4S/c25-16-9-11-17(12-10-16)27-22(29)21-19-7-2-1-3-8-20(19)33-23(21)26(24(27)30)14-15-5-4-6-18(13-15)28(31)32/h4-6,9-13H,1-3,7-8,14H2

InChI Key

FWOKQXPWINQWHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Origin of Product

United States

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